

# fumonisin B2 toxicity compared to other fumonisin analogues

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

Cat. No.: S528547

[Get Quote](#)

## Comparison of Fumonisin Analogues

| Fumonisin Analogue        | Relative Abundance & Occurrence                                         | Relative Toxicity & Key Effects                                                                                                                                | Carcinogenicity Classification (IARC)                  |
|---------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|
| <b>Fumonisin B1 (FB1)</b> | Most abundant (typically <b>70-80%</b> of total fumonisins) [1] [2] [3] | The most toxic congener; causes hepatotoxicity, nephrotoxicity, and is a potent carcinogen in animal studies; strongly inhibits ceramide synthase [4] [5] [6]. | Group 2B (Possibly carcinogenic to humans) [2] [7] [6] |
| <b>Fumonisin B2 (FB2)</b> | Second most common ( <b>15-25%</b> of total fumonisins) [1] [3] [6]     | Similar toxicological profile to FB1, but considered <b>less toxic</b> ; also inhibits ceramide synthase, though potency is lower than FB1 [4] [8].            | Included in Group 2B classification of fumonisins [2]  |
| <b>Fumonisin B3 (FB3)</b> | Third most common ( <b>3-8%</b> of total fumonisins) [3] [6]            | Considered to have a similar mode of action and toxic potency to FB2 [2] [6].                                                                                  | Included in Group 2B classification of fumonisins [2]  |

| **Other Derivatives** (e.g., N-(acetyl)fumonisin B1, hydrolyzed FB1) | Occur at low levels or are formed during food processing ("masked" or modified forms) [2] | Studies show significantly **reduced or no toxicity** compared to FB1 in animal models; did not cause hepatotoxicity or disrupt sphingolipid metabolism [4]. | Not classified individually |

## Detailed Experimental Data and Protocols

For researchers requiring in-depth methodological information, here is a detailed breakdown of key experimental findings and the protocols used to generate them.

### 28-Day Feeding Study in Mice

This study provides direct comparative toxicity data for several fumonisin derivatives [4].

- **Objective:** To determine the relative hepatotoxicity of several naturally occurring fumonisin derivatives in female B6C3F(1) mice.
- **Methodology:**
  - **Animals & Groups:** Female B6C3F(1) mice were divided into groups and fed diets containing FB1, FB2, FB3, or other modified fumonisins at approximately 0, 14, 70, and 140  $\mu\text{mol/kg}$  for 28 days.
  - **Endpoint Measurements:** Body weight gain, serum biochemistry (total bile acids, cholesterol, alkaline phosphatase), organ weights, liver sphinganine-to-sphingosine (Sa/So) ratio, liver ceramide levels, and histopathological examination (apoptosis, hypertrophy, hyperplasia).
- **Key Results:** At the doses tested, only the FB1-treated groups showed significant, dose-dependent increases in serum markers of liver damage, elevated liver Sa/So ratio, decreased liver ceramide, and histopathological changes. The other derivatives, including FB2, did not induce these toxic effects, leading to the conclusion that FB1 is the principal hepatotoxic derivative [4].

### In Vivo Efficacy Assessment of Detoxifying Enzymes

This study in piglets used the disruption of sphingolipid metabolism as a specific biomarker to compare the effectiveness of two FB1/FB2-degrading enzymes [7].

- **Objective:** To evaluate the in vivo efficacy of two carboxylesterases (FUMzyme and FumDSB) in mitigating fumonisin toxicity in piglets.

- **Methodology:**
  - **Animals & Diet:** Piglets were fed a diet contaminated with 4.4 mg/kg of fumonisins (FB1+FB2) for 32 days, with or without the addition of the degrading enzymes.
  - **Primary Biomarker:** The sphinganine/sphingosine (Sa/So) ratio in serum was measured, as fumonisins inhibit ceramide synthase, leading to Sa accumulation.
- **Key Results:** The fumonisin-contaminated diet caused a significant (3-fold) increase in the serum Sa/So ratio. Supplementation with FUMzyme significantly reduced this ratio by 48.8%, demonstrating effective detoxification. FumDSB also reduced the ratio, but to a lesser and statistically insignificant extent (8.2%) [7].

## Mechanism of Toxicity and Experimental Workflow

Fumonisins' primary mechanism of action is the disruption of sphingolipid biosynthesis. The following diagram illustrates this pathway and how it is utilized in experimental research to assess toxicity and detoxification strategies.



[Click to download full resolution via product page](#)

## Key Insights for Researchers

- **Toxicity is Structure-Dependent:** The hydroxyl group at the C-10 position is critical for high toxicity. FB2 lacks this hydroxyl group compared to FB1, which accounts for its reduced toxic potency [3].
- **Sa/So Ratio is a Critical Biomarker:** The elevation of the sphinganine-to-sphingosine ratio is a specific, mechanism-based biomarker validated by EFSA. It is highly useful for diagnosing exposure and for screening the efficacy of potential detoxification agents in vivo [7].
- **FB2 is Not Insignificant:** Despite being less potent than FB1, FB2's toxicity is still substantial. Regulatory limits and risk assessments by bodies like EFSA and JECFA are therefore set for the sum of FB1 and FB2, and sometimes include FB3 [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Occurrence and Risk Assessment of Fumonisin B1 and B2 ... [pmc.ncbi.nlm.nih.gov]
2. A Review of the Mycotoxin Family of Fumonisin, Their ... [pmc.ncbi.nlm.nih.gov]
3. A Critical Look at the Impact of Fumonisin B1 ... [fermentek.com]
4. Comparison of the toxicity of several fumonisin derivatives ... [pubmed.ncbi.nlm.nih.gov]
5. Fumonisin - an overview [sciencedirect.com]
6. Review The natural occurrence, toxicity mechanisms and ... [sciencedirect.com]
7. Comparison Study of Two Fumonisin-Degrading Enzymes ... [pmc.ncbi.nlm.nih.gov]
8. Fumonisin B2 - Mycotoxins (Vibrant America) [healthmatters.io]

To cite this document: Smolecule. [fumonisin B2 toxicity compared to other fumonisin analogues].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528547#fumonisin-b2-toxicity-compared-to-other-fumonisin-analogues>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)